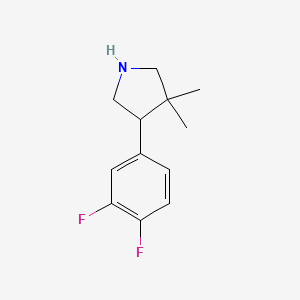

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c1-12(2)7-15-6-9(12)8-3-4-10(13)11(14)5-8/h3-5,9,15H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQVZCTBKTBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

- Reactants: A halogenated pyrrolidine intermediate (e.g., 4-bromo-3,3-dimethylpyrrolidine) and 3,4-difluorophenylboronic acid.

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes such as PdCl2(dppf).

- Base: Sodium carbonate or sodium acetate.

- Solvents: Toluene, tetrahydrofuran (THF), 1,4-dioxane, or mixtures with water.

- Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon), sometimes with microwave irradiation to accelerate the reaction.

This method provides good yields (typically 50–70%) of the coupled product after purification by column chromatography.

Representative Experimental Data

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 4-bromo-3,3-dimethylpyrrolidine intermediate | Cyclization of amino ketone precursor under basic conditions | 60–75 | Formation of pyrrolidine ring with dimethyl substitution |

| Suzuki coupling with 3,4-difluorophenylboronic acid | Pd(PPh3)4 catalyst, Na2CO3 base, toluene/H2O, 100 °C, 1–16 h | 50–70 | Inert atmosphere, microwave irradiation improves rate |

| Purification | Silica gel column chromatography with hexanes/ethyl acetate | — | Isolated as colorless solid with high purity |

Detailed Research Findings

- Catalyst Efficiency: Use of PdCl2(dppf) has shown improved catalytic activity and selectivity compared to Pd(PPh3)4 in some cases, leading to cleaner reactions and higher isolated yields.

- Base Selection: Sodium carbonate is preferred for its mildness and compatibility with aqueous solvents, facilitating the cross-coupling step.

- Microwave-Assisted Synthesis: Microwave irradiation reduces reaction time significantly (from 16 h to 1 h) while maintaining or improving yield.

- Purification: Silica gel chromatography with a gradient of hexanes and ethyl acetate effectively separates the product from impurities.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrolidine ring formation | Amino ketone cyclization under basic conditions | 3,3-dimethylpyrrolidine intermediate | Straightforward, good yield | Requires control of reaction conditions to avoid side products |

| Suzuki coupling | 3,4-difluorophenylboronic acid, Pd catalyst, Na2CO3, toluene/H2O, 100 °C | Coupled product with difluorophenyl substituent | High selectivity, adaptable to scale-up | Sensitive to moisture and air; requires inert atmosphere |

| Purification | Silica gel chromatography | Pure final compound | Efficient separation | Time-consuming; solvent use |

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Pyrrolidine Ring

Compound 29 (3,3,4,4-Tetrafluoro-pyrrolidine)

- Structure : Pyrrolidine with 3,3,4,4-tetrafluoro substitution.

- Activity : Exhibits similar potency to 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine (compound 4 in ).

- The tetrafluoro group may enhance metabolic stability without compromising binding .

Compound 30 (2,5-Dimethylpyrrolidine)

- Structure : Pyrrolidine with methyl groups at 2,5-positions (cis/trans mixture).

- Activity : Comparable potency to compound 3.

- Key Insight : Methyl group positioning affects ring puckering but maintains activity, indicating flexibility in substituent placement on the pyrrolidine scaffold .

Compound 31 (D-Proline Substitution)

- Structure: Replacement of pyrrolidine with D-proline (a rigid, bicyclic amino acid).

- Activity : 9-fold drop in potency compared to compound 4.

- Key Insight : Conformational rigidity from the proline ring disrupts optimal binding, highlighting the importance of pyrrolidine’s flexibility for activity .

Ring Size Variations: Pyrrolidine vs. Azetidine

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine

Aryl Substituent Modifications

4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine Hydrochloride

- Structure : Methoxy group replaces fluorine atoms on the phenyl ring.

- The hydrochloride salt improves solubility but may alter pharmacokinetics .

Fluorine Substitution Patterns

MCHR1 Antagonists (e.g., FE@SNAP)

Critical Insights

- Fluorine Substitution : The 3,4-difluorophenyl group optimizes electronic effects (electron withdrawal) and lipophilicity, critical for receptor binding and membrane permeability.

- Ring Flexibility : Pyrrolidine’s five-membered ring provides conformational adaptability, whereas azetidine or proline derivatives introduce rigidity that may hinder target engagement.

- Steric Effects : 3,3-Dimethyl groups on pyrrolidine likely enforce a specific ring puckering, aligning the difluorophenyl group for optimal interactions.

Biological Activity

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a five-membered pyrrolidine ring substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

The molecular formula of this compound is C12H14F2N. The presence of fluorine atoms enhances its lipophilicity and biological activity. The compound can undergo various reactions typical of pyrrolidine derivatives, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing treatments against bacterial infections.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Inhibitors of COX-1 and COX-2 are significant in managing pain and inflammation .

- Enzyme Interaction Studies : The compound has been used as a probe in biochemical assays to study enzyme-substrate interactions, indicating its utility in research applications.

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound:

- Inhibition of COX Enzymes :

-

Antimicrobial Activity :

- Research highlighted the potential of this compound as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes was noted as a mechanism for its antimicrobial effects.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine | Similar pyrrolidine core with bromine substitution | Different halogen effects on biological activity |

| 4-(Phenyl)-3,3-dimethylpyrrolidine | No fluorine substitution | Broader range of biological interactions |

| 4-(Trifluoromethylphenyl)-3,3-dimethylpyrrolidine | Trifluoromethyl group instead of difluorophenyl | Potentially enhanced lipophilicity |

This table illustrates how variations in substituents can significantly affect the biological properties of pyrrolidine derivatives.

Q & A

Q. What methodologies reconcile divergent pharmacological data between cell-free and cell-based assays?

- Methodological Answer : Cell permeability issues (e.g., efflux by P-glycoprotein) can be assessed via bidirectional Caco-2 assays. Use fluorescent probes (e.g., BCECF-AM) to quantify intracellular accumulation. If potency drops in cell-based models, consider prodrug strategies (e.g., phosphate esters) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic vs. solution-phase conformational data?

- Methodological Answer : X-ray structures (e.g., torsion angles like O1A–C1A–C2A–C7A ≈ −171.09°) represent static snapshots, whereas NMR relaxation experiments (T₁, T₂) reveal dynamic behavior in solution. Combine both datasets with MD simulations to model biologically relevant conformations .

Q. What statistical frameworks are robust for analyzing dose-response discrepancies in replicate studies?

- Methodological Answer : Use hierarchical Bayesian modeling to account for inter-experiment variability. Outlier detection (Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes in qPCR) improve reproducibility. For IC₅₀ shifts >1 log unit, re-evaluate compound solubility or assay interference (e.g., fluorescence quenching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.